

# Application Notes and Protocols for CGP 37849 in Hippocampal Slice Preparations

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## Compound of Interest

Compound Name: CGP 37849

Cat. No.: B1180233

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## Introduction

**CGP 37849**, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with glutamate for its binding site on the NMDA receptor complex.[1][3] This property makes **CGP 37849** a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system, particularly in synaptic plasticity, excitotoxicity, and neurological disorders.[2][4][5] Hippocampal slice preparations are a widely used ex vivo model to study these processes due to the well-defined neuronal circuitry and the ability to maintain viable neurons for electrophysiological and pharmacological studies.[6][7][8]

These application notes provide a detailed protocol for the use of **CGP 37849** in acute hippocampal slice preparations, including methodologies for slice preparation, electrophysiological recording, and data analysis. The information is intended to guide researchers in designing and executing experiments to study the effects of **CGP 37849** on synaptic transmission and plasticity in the hippocampus.

## Data Presentation

**Table 1: Quantitative Data on CGP 37849 in Hippocampal Preparations**

Parameter	Value	Experimental Model	Effect	Reference
Ki (NMDA-sensitive L-[3H]-glutamate binding)	220 nM	Rat brain postsynaptic density fractions	Competitive inhibition	[1][2]
Ki ([3H]-CPP binding)	35 nM	Rat brain postsynaptic density fractions	Competitive inhibition	[1]
Concentration for suppression of burst firing	Up to 10 $\mu$ M	Rat hippocampal slices (CA1)	Suppressed burst firing without affecting the initial population spike	[1][2]
IC50 for inhibition of LTP induction	$0.37 \pm 0.04 \mu$ M	Rat hippocampal slices (CA1)	Inhibition of Long-Term Potentiation	[4]
IC50 for antagonism of peak NMDA-induced currents	$0.18 \pm 0.01 \mu$ M	Cultured hippocampal neurons	Antagonism of peak currents	[4]
IC50 for antagonism of plateau NMDA-induced currents	$1.26 \pm 0.19 \mu$ M	Cultured hippocampal neurons	Antagonism of plateau currents	[4]
EC50 for blocking hypoxia/hypoglycemia-induced fEPSP suppression	$4.3 \pm 0.33 \mu$ M	Rat hippocampal slices (CA1)	Neuroprotective effect	[4]

## Experimental Protocols

### Protocol 1: Acute Hippocampal Slice Preparation

This protocol outlines the procedure for preparing acute hippocampal slices from rodents, a common method for subsequent electrophysiological recordings.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Materials:

- Rodent (e.g., Wistar rat or C57BL/6 mouse)
- Anesthetic (e.g., isoflurane, pentobarbital)
- Dissection tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)
- Standard aCSF
- Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>)
- Incubation chamber

#### Procedure:

- **Anesthesia and Decapitation:** Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Once deeply anesthetized, perform decapitation.
- **Brain Extraction:** Rapidly dissect the brain and immerse it in ice-cold, carbogen-gassed cutting solution. This minimizes metabolic stress and excitotoxicity.[\[7\]](#)
- **Hemisecion and Blocking:** Separate the two hemispheres. For transverse hippocampal slices, make a cut to remove the cerebellum and a portion of the frontal cortex.

- **Slicing:** Mount the brain block onto the vibratome stage. Submerge the block in the ice-cold, carbogenated cutting solution. Cut slices at a desired thickness, typically 300-400  $\mu\text{m}$ .
- **Incubation and Recovery:** Transfer the slices to an incubation chamber containing standard aCSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32-34°C) before starting the experiment.

## Protocol 2: Electrophysiological Recording and Application of CGP 37849

This protocol describes how to perform extracellular field potential recordings from the CA1 region of the hippocampus and apply **CGP 37849** to study its effects on synaptic transmission and plasticity.

### Materials:

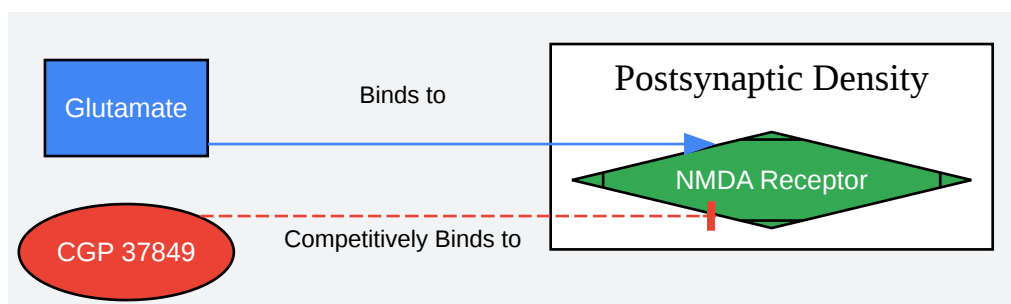
- Prepared acute hippocampal slices
- Recording chamber for submerged or interface slices
- Perfusion system
- Glass microelectrodes (for recording and stimulation)
- Micromanipulators
- Amplifier and data acquisition system
- Standard aCSF
- **CGP 37849** stock solution

### Procedure:

- **Slice Placement:** Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).[\[7\]](#)

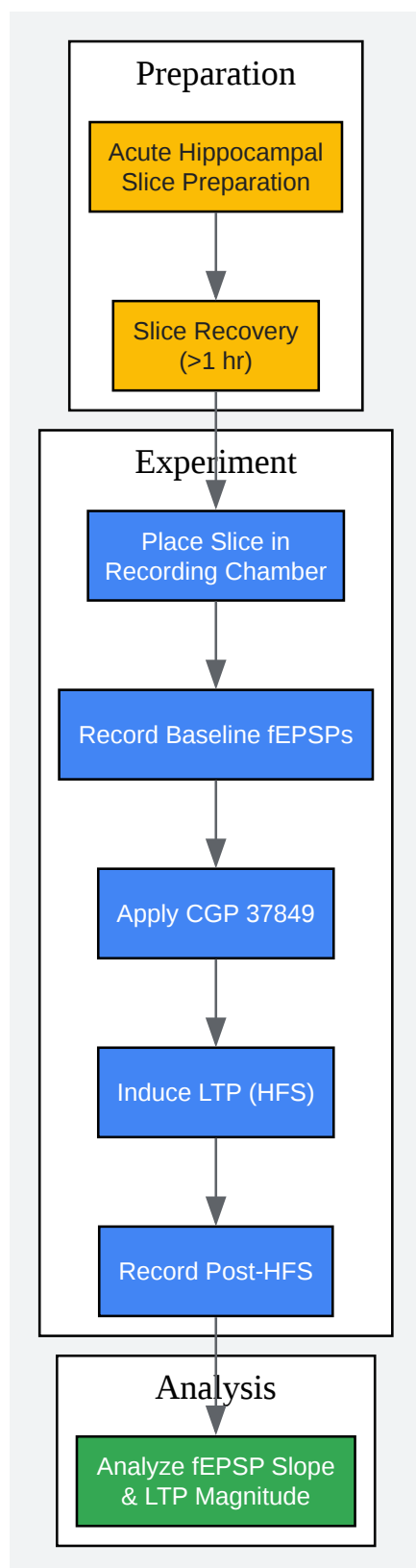
- **Electrode Placement:** Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
- **Baseline Recording:** Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- **Preparation of **CGP 37849** Solution:** Prepare the desired concentration of **CGP 37849** by diluting the stock solution in standard aCSF.
- **Application of **CGP 37849**:** Switch the perfusion from standard aCSF to the aCSF containing **CGP 37849**. Allow sufficient time for the drug to equilibrate in the slice, typically 15-20 minutes.
- **Data Recording:** Record the fEPSPs in the presence of **CGP 37849** to assess its effect on basal synaptic transmission.
- **Induction of Long-Term Potentiation (LTP):** To study the effect on synaptic plasticity, apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.
- **Post-HFS Recording:** Continue recording fEPSPs for at least 60 minutes after the HFS to measure the magnitude of LTP.
- **Washout:** To test for reversibility, switch the perfusion back to standard aCSF and monitor the recovery of the fEPSP.
- **Data Analysis:** Analyze the slope of the fEPSP to quantify changes in synaptic strength. Compare the magnitude of LTP in the presence and absence of **CGP 37849**.

## Mandatory Visualization



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Caption: Competitive antagonism of the NMDA receptor by **CGP 37849**.



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Caption: Experimental workflow for assessing **CGP 37849** effects.

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